N-({[2,4'-bipyridine]-4-yl}methyl)adamantane-1-carboxamide
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Overview
Description
N-({[2,4’-bipyridine]-4-yl}methyl)adamantane-1-carboxamide is a compound that combines the structural features of adamantane and bipyridine. Adamantane is a highly symmetrical polycyclic cage molecule known for its unique properties, while bipyridine is a heterocyclic compound with two pyridine rings.
Preparation Methods
The synthesis of N-({[2,4’-bipyridine]-4-yl}methyl)adamantane-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of adamantanecarboxylic acid with 2,4’-bipyridine-4-methylamine under specific reaction conditions. The carboxylic acid derivative acts as an alkylating agent, leading to the formation of the desired compound . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using catalysts or specific solvents to facilitate the reaction.
Chemical Reactions Analysis
N-({[2,4’-bipyridine]-4-yl}methyl)adamantane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-({[2,4’-bipyridine]-4-yl}methyl)adamantane-1-carboxamide has diverse scientific research applications. In chemistry, it is used as a ligand in coordination chemistry to form metal complexes with unique properties. In biology, it has potential applications in drug discovery due to its ability to interact with biological targets. In medicine, it may be explored for its therapeutic potential, including antiviral, antibacterial, and anticancer activities. In industry, it can be used in the development of advanced materials and nanomaterials .
Mechanism of Action
The mechanism of action of N-({[2,4’-bipyridine]-4-yl}methyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate enzymatic activity or disrupt biological processes. The adamantane moiety provides structural stability and enhances the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
N-({[2,4’-bipyridine]-4-yl}methyl)adamantane-1-carboxamide can be compared with other similar compounds, such as adamantane derivatives and bipyridine-based ligands. Similar compounds include N-adamantan-1-yl)benzoyl-4-amidohydrazone and N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide. These compounds share structural features with N-({[2,4’-bipyridine]-4-yl}methyl)adamantane-1-carboxamide but differ in their specific functional groups and applications.
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c26-21(22-11-16-7-17(12-22)9-18(8-16)13-22)25-14-15-1-6-24-20(10-15)19-2-4-23-5-3-19/h1-6,10,16-18H,7-9,11-14H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBHDOXJOXSPLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC(=NC=C4)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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